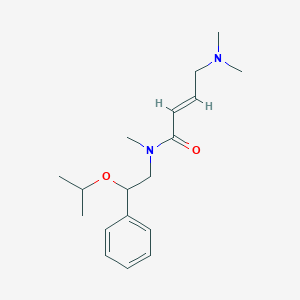
N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound characterized by a variety of functional groups, including amide, phenyl, and azetidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps:
Formation of the isoindoline-1,3-dione core: : Reacting phthalic anhydride with appropriate amines under reflux conditions.
Azetidinone formation: : Azetidinone rings are usually constructed through cyclization reactions, often using strong bases or acid catalysts.
Coupling reactions: : The phenyl ring with specific substituents can be attached via palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
Amide bond formation: : Coupling reagents like EDCI/HOBt are employed to form the final amide linkage.
Industrial Production Methods
Industrial-scale production may involve similar synthetic steps, optimized for yield and cost-effectiveness. Process intensification techniques such as continuous flow synthesis might be employed to improve the scalability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: : Commonly oxidized using agents like KMnO4 or Jones reagent.
Reduction: : Reduced using agents such as LiAlH4 or NaBH4.
Substitution: : Participates in nucleophilic substitution reactions, especially at the phenyl ring or azetidinone moieties.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : LiAlH4, NaBH4
Substitution reagents: : Halides, alkoxides
Major Products
The major products depend on the specific reaction and reagents used, with transformations at the amide, phenyl, or azetidinone functionalities being common.
Scientific Research Applications
Chemistry
Used as a precursor in synthetic organic chemistry to develop novel compounds with potential biological activity.
Biology
Studied for its interactions with various biological targets, potentially useful in the development of new therapeutic agents.
Medicine
Investigated for its potential in drug development, particularly for its possible anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways: : Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-oxo-2H-chromen-4-yl)phenyl)acetamide
N-(4-(2-(2-oxo-2,3-dihydrobenzofuran-3-yl)ethyl)phenyl)acetamide
Uniqueness
Structure: : The combination of isoindoline-1,3-dione and azetidinone is unique, providing distinctive chemical reactivity.
This compound is quite remarkable for its synthetic versatility and potential applications across multiple domains of scientific research. Whether in synthetic chemistry, biology, medicine, or industrial applications, its unique structure and reactivity offer a wealth of possibilities.
Properties
IUPAC Name |
N-[4-[2-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(25)22-15-8-6-14(7-9-15)10-19(26)23-11-16(12-23)24-20(27)17-4-2-3-5-18(17)21(24)28/h2-3,6-9,16-18H,4-5,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEFGHUQKSHADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-phenacyloxycarbonylphenyl)methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate](/img/structure/B2468598.png)
![N-(2,6-difluorophenyl)-4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2468599.png)
![Ethyl 2-[({[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2468601.png)
![6-Phenyl-2-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2468603.png)
![1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone](/img/structure/B2468607.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2468612.png)
![2-({1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2468613.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)


![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-3,4-DIFLUOROBENZAMIDE](/img/structure/B2468620.png)

